molecular formula C19H16Cl2N2O2 B2768309 2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 903300-25-4

2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No.: B2768309
CAS No.: 903300-25-4
M. Wt: 375.25
InChI Key: FPOUDXNTSHKFOE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a compound notable for its complex structure, combining a chlorinated benzamide with a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions:: To synthesize this compound, typical procedures involve:

  • Chlorination of benzamide derivatives: Starting with benzamide, chlorination is carried out using reagents like thionyl chloride or sulfuryl chloride under controlled temperatures.

  • Coupling with quinoline derivatives: The next step involves coupling the chlorinated benzamide with the hexahydropyridoquinolinone derivative under conditions that could include catalytic hydrogenation or cyclization reactions.

Industrial Production Methods:: Large-scale industrial production would likely involve automated reactors and continuous flow systems to ensure the consistency and purity of the final product. Reactors would be designed to handle the specific temperature and pressure requirements of each stage of the synthesis.

Chemical Reactions Analysis

Types of Reactions::

  • Oxidation: : The compound can undergo oxidative transformations, especially at the quinoline ring, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction could target the carbonyl group, transforming it into an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorinated positions on the benzamide can undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines and thiols.

Common Reagents and Conditions::
  • Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: : Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products::
  • Oxidation: : Formation of quinolinone derivatives or carboxylic acids.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of various substituted benzamides.

Scientific Research Applications

Chemistry::

  • Intermediate in the synthesis of complex organic compounds.

  • Used in studies exploring reaction mechanisms and synthetic methodologies.

Biology::
  • Potential as a pharmacophore in drug design due to its unique structure.

  • Used in the study of enzyme interactions and protein binding.

Medicine::
  • Exploration of its potential as an antimicrobial, antiviral, or anticancer agent.

  • Drug development research targeting specific biochemical pathways.

Industry::
  • Potential use as a precursor in the manufacturing of agrochemicals.

  • Application in the synthesis of dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:: The compound’s biological activity is primarily derived from its interaction with enzymes and receptors in the cell. It is hypothesized to inhibit or activate specific pathways, depending on its application, such as interfering with DNA synthesis in bacteria or binding to specific proteins in cancer cells.

Comparison with Similar Compounds

Unique Features::

  • Structure: : The combination of a chlorinated benzamide with a quinoline ring is less common, providing unique reactivity.

  • Versatility: : Its ability to undergo multiple types of reactions makes it a valuable tool in synthetic chemistry.

Similar Compounds::
  • 2,5-dichlorobenzamide: : Shares the chlorinated benzamide part but lacks the quinoline ring.

  • Quinolinone derivatives: : Share the quinoline structure but differ in the substitution pattern.

  • Chlorinated quinolines: : Similar in possessing chlorine atoms on a quinoline ring but different in terms of the full structural complexity.

This compound stands out in the way it bridges multiple functional groups, making it a notable subject of research across various scientific disciplines. Anything else you want to dig deeper into?

Properties

IUPAC Name

2,5-dichloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c20-13-4-5-16(21)15(10-13)19(25)22-14-8-11-2-1-7-23-17(24)6-3-12(9-14)18(11)23/h4-5,8-10H,1-3,6-7H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOUDXNTSHKFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=C(C=CC(=C4)Cl)Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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